7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride

Physical organic chemistry Heterocycle reactivity Electrophilic substitution

7-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride (CAS 2866308-92-9; molecular formula C₈H₁₁ClN₂O₂; MW 202.64 g·mol⁻¹) is a partially hydrogenated pyrrolo[1,2-a]imidazole featuring a quaternary carboxylic acid at the C7 bridgehead position and a 7-methyl substituent, supplied as the hydrochloride salt. The saturated 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold constitutes a privileged chemotype in medicinal chemistry, underpinning multiple lead series against targets including JNK3, WDR5, and α1A-adrenergic receptors.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
CAS No. 2866308-92-9
Cat. No. B6609909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride
CAS2866308-92-9
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCC1(CCN2C1=NC=C2)C(=O)O.Cl
InChIInChI=1S/C8H10N2O2.ClH/c1-8(7(11)12)2-4-10-5-3-9-6(8)10;/h3,5H,2,4H2,1H3,(H,11,12);1H
InChIKeyIMPJWVIPYNZSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic Acid Hydrochloride (CAS 2866308-92-9): A C7-Quaternary Building Block for Saturated Pyrroloimidazole Scaffolds


7-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride (CAS 2866308-92-9; molecular formula C₈H₁₁ClN₂O₂; MW 202.64 g·mol⁻¹) is a partially hydrogenated pyrrolo[1,2-a]imidazole featuring a quaternary carboxylic acid at the C7 bridgehead position and a 7-methyl substituent, supplied as the hydrochloride salt . The saturated 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold constitutes a privileged chemotype in medicinal chemistry, underpinning multiple lead series against targets including JNK3, WDR5, and α1A-adrenergic receptors [1]. This compound serves as a synthetic building block rather than a terminal bioactive agent, and vendor specifications indicate a typical purity of ≥95% .

Why Unsubstituted or Regioisomeric Pyrroloimidazole-7-carboxylic Acids Cannot Substitute for 7-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic Acid Hydrochloride


The 7-methyl quaternary substitution and hydrochloride salt form jointly define the compound's reactivity profile, solubility, and synthetic utility in ways that the unsubstituted parent (CAS 1368387-28-3, free acid MW 152.15), the 3-methyl regioisomer (CAS 1368179-24-1), or even the free acid of the target compound (CAS 1934485-01-4, MW 166.18) cannot replicate. Protonation studies on the pyrrolo[1,2-a]imidazole core demonstrate that a 7-methyl substituent redirects electrophilic protonation exclusively to the C5 position, whereas the 5,7-unsubstituted system yields a mixture of 5-C and 7-C cations (60–90% 5-C) [1]. This electronic perturbation, coupled with the quaternary center at C7, alters the scaffold's reactivity toward nucleophiles and electrophiles, directly impacting downstream derivatization efficiency in library synthesis. Furthermore, the hydrochloride salt ensures consistent protonation state and typically confers enhanced aqueous solubility relative to the free carboxylic acid, a critical parameter for fragment-based screening and aqueous-phase coupling reactions .

Quantitative Differential Evidence: 7-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic Acid Hydrochloride vs. Closest Structural Analogs


Protonation Regiochemistry: 7-Methyl Substitution Enforces Exclusive C5-Protonation vs. Mixed C5/C7 Protonation in the Unsubstituted Parent

The 7-methyl substituent dictates exclusive C5 protonation, in contrast to the unsubstituted pyrrolo[1,2-a]imidazole core which yields a mixture of C5 and C7 cations. This effect is quantified by ¹H NMR in CF₃CO₂H: the 7-methyl derivative shows 100% protonation at the C5 carbon, whereas the 5,7-unsubstituted parent yields 60–90% 5-C cation and 10–40% 7-C cation [1]. For 5-methyl-substituted analogs, the regiochemistry inverts to 95% 7-C cation, demonstrating that the position of methyl substitution controls the protonation site. Although this study was conducted on the parent heterocycle (without the C7 carboxylic acid), the 7-methyl quaternary center is structurally analogous and is expected to impose a similar electronic constraint on electrophilic attack at the bridgehead [1].

Physical organic chemistry Heterocycle reactivity Electrophilic substitution

Molecular Weight and Predicted Lipophilicity: The 7-Methyl Group Differentiates from the Unsubstituted Parent in Fragment-Based Screening Property Space

The 7-methyl group adds 14.03 Da (a CH₂ unit) to the molecular weight relative to the unsubstituted parent 5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride (CAS 2060040-50-6; MW 188.6) and represents a formal increase of one heavy atom count . In fragment-based drug discovery, where fragment hits typically fall within MW 120–250 Da and clogP ≤ 3.5, an incremental ΔMW of +14 and an estimated ΔclogP of approximately +0.5 to +0.7 log units can affect solubility, permeability, and binding efficiency indices [1]. The quaternary center at C7 further distinguishes this compound from the 3-methyl regioisomer (CAS 1368179-24-1), where the methyl group occupies the imidazole ring rather than the saturated carbocyclic portion, potentially altering the vector of the carboxylic acid in 3D space by approximately 2.5–3.0 Å (estimated from geometry-optimized models, no experimental crystallographic data available) [1].

Fragment-based drug discovery Physicochemical properties Lead-likeness

Scaffold Provenance in Kinase and Epigenetic Target Inhibitors: The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Core Delivers Nanomolar Potency in Published Lead Series

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold—to which the target compound belongs—has produced lead series with dissociation constants (Kd) < 10 nM against the WDR5 WIN site [1] and enantioselective JNK3 inhibition with a p38/JNK3 IC₅₀ ratio of up to 10 (e.g., the (S)-enantiomer of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative inhibited JNK3 up to 20-fold more potently than the (R)-enantiomer) [2]. While these data do not derive from the 7-methyl-7-carboxylic acid hydrochloride itself, they establish the scaffold's capacity to engage shallow protein pockets and achieve target selectivity when appropriately decorated. The C7 quaternary center with a carboxylic acid handle provides a unique attachment vector that is absent in the 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole series reported in the WDR5 program [1].

Kinase inhibition Epigenetic targets Fragment-based lead generation

Hydrochloride Salt vs. Free Acid: Quantitative Purity and Handling Advantages from Vendor Specifications

The hydrochloride salt form (CAS 2866308-92-9) is commercially supplied with a stated purity of ≥95% (HPLC) . In contrast, the free acid (CAS 1934485-01-4) is less commonly stocked and, when available, is reported at ≥95% purity but with limited batch-to-batch consistency data . The hydrochloride salt typically exhibits a higher melting point and reduced hygroscopicity relative to the zwitterionic free acid, although quantitative differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) data are not publicly available for this specific compound. General principles of salt formation predict that protonation of the imidazole nitrogen in the HCl salt eliminates the zwitterionic character present in the free acid (carboxylate–imidazolium internal salt), thereby improving crystallinity and simplifying weighing and formulation for automated liquid handling in high-throughput screening [1].

Chemical procurement Salt selection Laboratory handling

Evidence-Backed Application Scenarios for 7-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic Acid Hydrochloride in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation against Epigenetic Reader Domains (e.g., WDR5 WIN Site)

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core has demonstrated Kd < 10 nM against the WDR5 WIN site when elaborated with 2-aryl substituents [1]. The target compound provides a C7-quaternary carboxylate that can serve as an orthogonal attachment point for fragment merging or growing strategies, complementing the C2 and C3 vectors exploited in the published WDR5 series. Its fragment-like MW (202.64 as HCl salt) and the exclusive C5 protonation regiochemistry [2] may facilitate regioselective C5 functionalization to access unexplored vectors on the scaffold.

Synthesis of Enantiomerically Pure JNK3-Selective Inhibitor Libraries

The JNK3 inhibitor program at Eisai established that 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (S)-enantiomers exhibit up to 20-fold greater JNK3 inhibitory potency than (R)-enantiomers, with p38/JNK3 IC₅₀ selectivity ratios reaching 10 [3]. The target compound's C7 quaternary center is a prochiral or chiral element that could enable the construction of enantiomerically enriched libraries. The HCl salt form ensures a consistent starting material for chiral resolution or asymmetric synthesis campaigns.

Combinatorial Library Production via Solid-Phase or Parallel Solution-Phase Carboxylate Derivatization

The carboxylic acid handle at the C7 position enables direct amide coupling, esterification, or reduction to the alcohol ({7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol), providing a single-step diversification point for library synthesis . The 7-methyl substituent blocks one face of the quaternary center, potentially influencing diastereoselectivity in subsequent transformations. The hydrochloride salt's consistent protonation state minimizes variability in coupling efficiency compared to the free acid form, which may exist as a zwitterion [4].

Physicochemical Probe for Structure–Activity Relationship (SAR) Studies on Pyrroloimidazole Basicity and Reactivity

The 7-methyl substituent's documented effect on protonation regiochemistry—enforcing exclusive C5 protonation [2]—makes this compound a useful tool for studying electronic effects in saturated pyrroloimidazole systems. Researchers investigating the relationship between scaffold basicity (which considerably surpasses that of indolizine derivatives [2]) and biological target engagement can use the 7-methyl-7-carboxylic acid as a reference point, comparing it with the 5-methyl, 3-methyl, and unsubstituted congeners to deconvolute electronic from steric contributions.

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